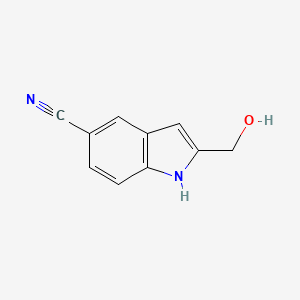

2-(hydroxymethyl)-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRWSFQRCHAVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544007 | |

| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-67-0 | |

| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a key building block in the development of novel therapeutics. The synthesis commences with the construction of the indole scaffold via the Fischer indole synthesis, followed by strategic protection of the indole nitrogen to facilitate the selective reduction of a C2-ester functionality. This guide delves into the rationale behind the choice of reagents and reaction conditions, offering practical insights and detailed experimental protocols for each synthetic step. The presented methodology is designed to be both efficient and scalable, making it suitable for researchers in academic and industrial drug discovery settings.

Introduction: The Significance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. Specifically, indoles bearing a hydroxymethyl group at the C2 position and a cyano group at the C5 position represent a valuable class of intermediates for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. This guide outlines a reliable and reproducible synthetic route to this compound, a key intermediate for such endeavors.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound (4 ) points to the selective reduction of an ester at the C2 position of an appropriately substituted indole precursor. This leads to the key intermediate, ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ). The synthesis of this precursor can be efficiently achieved through the well-established Fischer indole synthesis.

A critical consideration in this synthetic plan is the chemoselective reduction of the ester group in the presence of a nitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce both esters and nitriles.[1][2][3][4] To circumvent this, two primary strategies are considered:

-

Use of a milder, more selective reducing agent: Lithium borohydride (LiBH₄) is an excellent candidate, as it is known to selectively reduce esters in the presence of nitriles.[5][6]

-

Protection of the indole nitrogen: The acidic proton of the indole nitrogen can interfere with strong reducing agents. Therefore, protection of this position is crucial for a clean and efficient reaction. The tert-butyloxycarbonyl (Boc) group is chosen for its ease of introduction and mild deprotection conditions.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Synthesis of Ethyl 1H-indole-5-carbonitrile-2-carboxylate (1)

The construction of the indole scaffold is achieved via the Fischer indole synthesis, a reliable method for forming indoles from arylhydrazines and carbonyl compounds.[7][8][9]

Caption: Schematic of the Fischer Indole Synthesis.

Protocol:

-

To a stirred solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) as a solid.

| Reagent | Molar Eq. |

| 4-Cyanophenylhydrazine hydrochloride | 1.0 |

| Ethyl pyruvate | 1.1 |

| Concentrated Sulfuric Acid | 0.05 |

N-Boc Protection of Ethyl 1H-indole-5-carbonitrile-2-carboxylate (2)

Protection of the indole nitrogen is essential to prevent side reactions during the subsequent reduction step. The Boc group is a suitable choice due to its stability and ease of removal.[10][11][12][13]

Protocol:

-

Dissolve ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ).

| Reagent | Molar Eq. |

| Ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 |

Selective Reduction of the Ester (3)

The key step in this synthesis is the selective reduction of the C2-ester in the presence of the C5-nitrile. Lithium borohydride is the reagent of choice for this transformation.[5]

Caption: Selective reduction of the ester using LiBH₄.

Protocol:

-

Dissolve ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ) (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, tert-butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ), can be purified by column chromatography.

| Reagent | Molar Eq. |

| Ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ) | 1.0 |

| Lithium borohydride (LiBH₄) | 2.0 - 3.0 |

Deprotection of the Indole Nitrogen (4)

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve tert-butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound (4 ).

| Reagent | Molar Eq. |

| tert-Butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ) | 1.0 |

| Trifluoroacetic acid (TFA) or HCl in dioxane | Excess |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of the Fischer indole synthesis, coupled with a robust protection-reduction-deprotection sequence, allows for the synthesis of this valuable intermediate in good overall yield. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex indole-based molecules for drug discovery and development.

References

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2018 , 23(1), 123. [Link]

-

Sun, C., et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020 , 10, 25633-25638. [Link]

-

Reddit. Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

-

Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. [Link]

-

The Organic Chemistry Tutor. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

-

Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

ResearchGate. Indole N-Boc deprotection method development. [Link]

-

Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3128-3130. [Link]

-

ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]

-

ResearchGate. Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. [Link]

-

ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. [Link]

-

OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. [Link]

-

National Institutes of Health. 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. [Link]

-

ResearchGate. A New Protecting-Group Strategy for Indoles. [Link]

-

Ohtani, M., et al. (2002). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. Journal of Medicinal Chemistry, 45(24), 5221-5229. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Alcaide, B., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(19), 6484-6488. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

El-Malah, A. A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(12), 3236. [Link]

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(4), 1234. [Link]

-

Gribble, G. W., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]

-

Ramachandran, P. V., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 2056-2060. [Link]

-

University of Toronto. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

ResearchGate. Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Lynch, W. E. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

-

YouTube. Use of LiBH4 in Organic Reactions. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. acs.org [acs.org]

- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to 2-(hydroxymethyl)-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This molecule, belonging to the versatile class of indole derivatives, holds significant promise in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its reactivity, spectral characteristics, and pharmacological potential. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic structure and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in drug design. Modifications to the indole core can modulate its biological activity, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, this compound, incorporates two key functional groups: a hydroxymethyl group at the 2-position and a carbonitrile group at the 5-position. These additions are expected to impart unique chemical reactivity and biological activity to the indole core.

Physicochemical Properties

| Property | Predicted Value | Citation/Basis for Prediction |

| Molecular Formula | C₁₀H₈N₂O | Based on chemical structure |

| Molecular Weight | 172.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Analogy with similar indole derivatives[4] |

| Melting Point | 110-120 °C | Inferred from indole-5-carbonitrile (106-108 °C) and 2-(hydroxymethyl)-1H-indole (72-78°C)[5][6] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of functionalized indoles |

| pKa | ~15 (N-H proton) | Based on the pKa of the indole N-H proton[6] |

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reduction of a corresponding indole-2-carboxylic acid or its ester derivative. This is a well-established transformation in indole chemistry.

Proposed Synthetic Protocol

A potential two-step synthesis starting from the commercially available 5-cyanoindole-2-carboxylic acid is outlined below.

Step 1: Esterification of 5-cyanoindole-2-carboxylic acid

-

Rationale: Conversion of the carboxylic acid to an ester, such as the ethyl ester, is often performed to improve solubility and facilitate the subsequent reduction.

-

Procedure:

-

Suspend 5-cyanoindole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl 5-cyanoindole-2-carboxylate.

-

Step 2: Reduction of Ethyl 5-cyanoindole-2-carboxylate

-

Rationale: The ester group can be selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Procedure:

-

Dissolve the ethyl 5-cyanoindole-2-carboxylate (1 equivalent) in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

-

N-H Acidity: The indole nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

-

Hydroxymethyl Group: The primary alcohol at the 2-position can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Carbonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

-

Aromatic Ring: The indole ring is susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the N-H proton.

-

Indole N-H: A broad singlet around δ 8.0-9.0 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 will likely appear as a singlet or a narrow doublet, while the protons at C6 and C7 will show doublet or doublet of doublets splitting patterns.

-

C3-H: A singlet or a narrow triplet around δ 6.5 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton itself will likely be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Indole Carbons: Signals for the eight indole carbons will be observed in the range of δ 100-140 ppm.

-

Carbonitrile Carbon (-CN): A characteristic signal around δ 118-125 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, likely around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹ for the indole N-H.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[7]

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[7]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172.18). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the nitrile group.

Potential Applications in Drug Discovery and Development

The unique combination of a hydroxymethyl and a carbonitrile group on the indole scaffold suggests several potential applications in medicinal chemistry.

Anticancer Activity

Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[2] The presence of the hydroxymethyl group could enhance interactions with biological targets through hydrogen bonding, while the carbonitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups.

Anti-inflammatory and Analgesic Properties

Indole-containing compounds, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound could allow it to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[3] The functional groups on this compound could contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Caption: Logical relationship between the chemical properties and potential applications of the title compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data for related indole and nitrile compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising yet underexplored member of the indole family. This technical guide, by synthesizing available data from related compounds, provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-accepting carbonitrile group suggests that this molecule could exhibit interesting biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

- U.S. Patent No. US4485241A. (1984). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

(n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

Wang, Z., Yin, J., & Zhang, Z. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Organic Preparations and Procedures International, 49(6), 558–561. [Link]

-

Ishibuchi, S., et al. (2001). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 66(11), 3845-3854. [Link]

-

Schofield, K. (1965). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry, 43(12), 3454-3456. [Link]

-

Zhang, N., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6296. [Link]

-

Roshani, S., et al. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 125, 132986. [Link]

-

Zhang, Y., et al. (2006). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0264496). [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1157. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000763). [Link]

-

PubChem. (n.d.). Indole-5-carbonitrile. [Link]

-

Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(43), 27885-27916. [Link]

-

Ghasriani, H., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Analytical Chemistry, 88(12), 6485-6492. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2320. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Ghorai, P., & Kumar, A. (2021). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ChemistrySelect, 6(45), 12531-12546. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

NIST. (n.d.). Indole. NIST WebBook. [Link]

-

ChemBK. (2024, April 9). 2-(Hydroxymethyl)-1H-indole. [Link]

-

NIST. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook. [Link]

-

NIST. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook. [Link]

-

SciSpace. (n.d.). SUPPLEMENTARY MATERIAL Title page High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. [Link]

-

PubChem. (n.d.). 2-Methylindole. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS No. 104291-67-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

2-(Hydroxymethyl)-1H-indole-5-carbonitrile, identified by CAS number 104291-67-0, represents a pivotal intermediate in the landscape of modern drug discovery and organic synthesis. Its unique bifunctional nature, possessing both a reactive hydroxymethyl group at the 2-position and a cyano group on the benzene ring of the indole scaffold, renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic placement of the hydroxymethyl and cyano functionalities on this core allows for selective chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this intriguing molecule, serving as a critical resource for researchers engaged in the pursuit of innovative pharmaceuticals.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, a combination of data from suppliers and predictive models allows for a robust characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104291-67-0 | N/A |

| Molecular Formula | C₁₀H₈N₂O | N/A |

| Molecular Weight | 172.18 g/mol | N/A |

| Appearance | Predicted: Off-white to light yellow solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point (Predicted) | 449.6 ± 30.0 °C | N/A |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | N/A |

| pKa (Predicted) | Data not available | N/A |

Note: The predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis and Elucidation: Crafting the Core Scaffold

The synthesis of this compound can be approached through several strategic routes, primarily leveraging the functionalization of a pre-formed indole ring or constructing the indole nucleus with the desired substituents in place. A common and logical approach involves the introduction of the hydroxymethyl group at the 2-position of 5-cyanoindole.

Conceptual Synthetic Workflow

A plausible synthetic pathway involves the formylation of 5-cyanoindole followed by the reduction of the resulting aldehyde. This multi-step process offers a reliable method for accessing the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established methods for similar indole functionalizations. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yields and purity.

Step 1: Synthesis of 2-Formyl-1H-indole-5-carbonitrile

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 5-cyanoindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Isolation: The product, 2-Formyl-1H-indole-5-carbonitrile, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolution: In a round-bottom flask, dissolve the crude 2-Formyl-1H-indole-5-carbonitrile from the previous step in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight excess.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Elucidation

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the CH₂ group of the hydroxymethyl substituent, and a broad singlet for the OH proton. A singlet for the proton at the 3-position of the indole ring is also expected. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the cyano group, and the hydroxymethyl group. The carbon of the cyano group will appear in the characteristic downfield region. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole ring, O-H stretching of the alcohol, C≡N stretching of the nitrile, and C-O stretching of the primary alcohol. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ) and characteristic fragmentation patterns. |

Applications in Drug Discovery and Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[1] The hydroxymethyl group can serve as a handle for further chemical transformations, while the indole-5-carbonitrile core is a key pharmacophore in various therapeutic areas.

Role as a Key Intermediate

The introduction of a hydroxymethyl group into a drug or lead compound can significantly enhance its pharmacodynamic and pharmacokinetic properties.[2] This modification can improve water solubility, bioavailability, and metabolic stability. Furthermore, the hydroxymethyl group can be readily converted into other functional groups, such as esters, ethers, and halides, providing a diverse range of derivatives for biological screening.

Potential Therapeutic Targets

Indole derivatives are known to interact with a wide array of biological targets. The indole-5-carbonitrile scaffold, in particular, has been explored for its potential in various therapeutic areas. While direct biological activity data for this compound is limited, its derivatives could potentially target:

-

Oncology: The indole nucleus is a common feature in many anti-cancer agents.[3] The functional groups on this compound provide avenues for the synthesis of novel kinase inhibitors or compounds that interfere with other cancer-related pathways.

-

Central Nervous System (CNS) Disorders: The indole structure is related to neurotransmitters like serotonin, making indole derivatives promising candidates for the treatment of depression, anxiety, and other CNS disorders.

-

Infectious Diseases: Indole-based compounds have shown activity against a variety of pathogens, including bacteria, fungi, and viruses.[4]

Caption: Potential applications of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a molecule of significant interest for synthetic and medicinal chemists. Its value as a versatile building block for the creation of complex and potentially therapeutic compounds is clear. While a comprehensive experimental dataset for this specific compound is yet to be fully established in the public domain, the foundational knowledge of its predicted properties and logical synthetic routes provides a strong starting point for its application in research. Future investigations should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its utility in the development of novel drug candidates targeting a range of diseases. The continued exploration of such versatile intermediates will undoubtedly fuel the engine of innovation in the pharmaceutical industry.

References

-

Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 60.

- Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.

- Shafiee, A., & Parveen, S. (2018). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current drug targets, 19(14), 1646–1679.

-

PubChem. Indole-5-carbonitrile. Retrieved from [Link]

- Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(10), 2445-2448.

- Khan, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry. Retrieved from [Link]

- MDPI. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918.

-

ResearchGate. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

- Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules (Basel, Switzerland), 26(17), 5287.

-

New Journal of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Thieme. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Sławiński, J., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918.

- de Oliveira, R. B., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 589.

- Metin, M. (2006). Basic 1H- and 13C-NMR Spectroscopy.

- Al-Abdullah, N. A., et al. (2023). In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. Scientific Reports, 13(1), 17351.

- BenchChem. (2023). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

-

YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- de Oliveira, R. B., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in chemistry, 8, 589.

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile"

An In-Depth Technical Guide to the Biological Activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile

Authored by: A Senior Application Scientist

Foreword: Charting Unexplored Territory

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities[1]. The specific molecule, this compound, presents a unique combination of a reactive hydroxymethyl group and an electron-withdrawing carbonitrile moiety on this privileged scaffold. While direct and extensive research on this particular compound is not yet prevalent in publicly accessible literature, its structural features suggest a rich potential for biological activity. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It aims to synthesize existing knowledge on related indole derivatives to postulate, and provide a comprehensive framework for investigating, the biological potential of this compound.

The Molecular Architecture: A Synthesis of Functionalities

The structure of this compound combines three key chemical features that are known to influence biological activity:

-

The 1H-Indole Core: This bicyclic aromatic system is a well-established pharmacophore, present in a multitude of bioactive compounds, including neurotransmitters (e.g., serotonin), alkaloids, and modern pharmaceuticals[2]. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to bind to a diverse range of biological targets.

-

The 2-(hydroxymethyl) Group: The introduction of a hydroxymethyl group can significantly impact a molecule's physicochemical properties and biological activity. It can increase water solubility, which is often beneficial for drug delivery, and introduce a key hydrogen bonding donor and acceptor, potentially enhancing binding affinity to target proteins[3][4][5]. Hydroxymethylation is a known strategy to improve both pharmacodynamic and pharmacokinetic profiles of lead compounds[3][4].

-

The 5-carbonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can modulate the electronic properties of the indole ring system. It can also act as a hydrogen bond acceptor and has been incorporated into numerous approved drugs for various therapeutic indications. The 2-cyanoindole unit is a recognized structural motif in compounds with a range of biological activities, including as antagonists for various receptors[6][7].

Given these structural components, a systematic investigation into the biological profile of this compound is highly warranted.

Proposed Synthetic Pathways

Postulated Biological Activities and Therapeutic Targets

Based on the extensive literature on indole derivatives, this compound could exhibit a range of biological activities. The following are key areas for initial investigation:

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents[2]. The presence of the carbonitrile group in other indole-containing molecules has been associated with antitumor properties[9]. The hydroxymethyl group could further enhance this activity by forming crucial interactions with target enzymes or receptors[4].

Potential Targets:

-

Kinases: Many indole derivatives are known to be kinase inhibitors. The compound could be screened against a panel of cancer-related kinases.

-

Tubulin: Indole-based compounds have been shown to interfere with microtubule dynamics.

-

EGFR and CDK2: Some 5-substituted indole-2-carboxamides have shown dual inhibitory activity against EGFR and CDK2[10].

Antimicrobial Activity

Indole derivatives are a rich source of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi[1]. The combination of the indole core with the nitrile and hydroxymethyl groups could lead to novel antimicrobial properties.

Potential Targets:

-

Bacterial Cell Division Proteins: Indole compounds can disrupt bacterial cell division.

-

Enzymes in Microbial Metabolic Pathways: The compound could inhibit essential enzymes for microbial survival.

Neurological Activity

The structural similarity of the indole ring to neurotransmitters like serotonin suggests potential activity in the central nervous system. The substituents at the 2 and 5 positions would significantly modulate this potential activity.

Potential Targets:

-

Serotonin and Dopamine Receptors: The compound could be evaluated for its binding affinity to various neurotransmitter receptors.

-

Monoamine Oxidase (MAO): Indole derivatives have been explored as MAO inhibitors.

Caption: A generalized workflow for elucidating the mechanism of action of a bioactive compound.

In Silico Predictive Studies

Computational tools can provide valuable insights into the potential properties of this compound and guide experimental work.

Recommended Analyses:

-

Molecular Docking: To predict the binding mode and affinity of the compound to the active sites of potential protein targets.

-

ADME/Tox Prediction: To estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. This can help in identifying potential liabilities early in the drug discovery process.[11]

Table 1: Summary of Proposed Initial Biological Evaluation

| Assay Type | Specific Assay | Objective | Key Parameters |

| In Vitro Cytotoxicity | MTT Assay | Assess anticancer potential and general toxicity | IC50 values against various cell lines |

| Antimicrobial | Broth Microdilution | Determine antibacterial and antifungal efficacy | Minimum Inhibitory Concentration (MIC) |

| In Silico | Molecular Docking | Predict binding to potential targets | Binding energy, protein-ligand interactions |

| In Silico | ADME/Tox Prediction | Evaluate drug-likeness and potential toxicity | Oral bioavailability, BBB penetration, toxicity risks |

Pharmacokinetic and Toxicological Considerations

The pharmacokinetic profile of this compound will be crucial for its development as a therapeutic agent. The hydroxymethyl group may be a site for metabolism (e.g., oxidation to an aldehyde or carboxylic acid, or glucuronidation). The nitrile group is generally stable in vivo but can be metabolized in some cases.

Initial Assessment:

-

In Vitro Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

-

Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration.

-

Preliminary In Vivo Toxicity: Acute toxicity studies in animal models to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[12]

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential. Its unique combination of a privileged indole scaffold with functional groups known to modulate biological activity makes it a compelling candidate for further investigation. The systematic approach outlined in this guide, from initial in vitro screening to mechanism of action studies and in silico predictions, provides a robust framework for unlocking the therapeutic potential of this compound. Future research should focus on a broad screening approach to identify the most promising biological activity, followed by a deep dive into the mechanism of action and lead optimization to enhance potency and drug-like properties. The journey from a novel chemical entity to a potential therapeutic agent is long, but for this compound, the first steps outlined here are both logical and promising.

References

- Assay Genie. (n.d.). Indole Assay Kit (Colorimetric) (BA0046).

- Cell Biolabs, Inc. (n.d.). Indole Assay Kit.

- Abcam. (n.d.). Indole Assay Kit (ab272536).

- Gull, I., Baig, A., & Shahzad, S. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(15), e00715-19.

- Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.

- Various Authors. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.

- de Oliveira, M. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 748834.

- Lather, V., & Chowdary, P. V. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(8), 93-97.

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.

- Tadesse, S. (2023). Toxicology and Drug Safety Issues: A Review Article. Open Access Pub.

- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- Merck. (n.d.). This compound.

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- MedChemExpress. (n.d.). Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

- Tsuchiya, Y., et al. (2016). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Journal of Clinical Pharmacology, 56(11), 1395-1405.

- Various Authors. (2023). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

- de Oliveira, M. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9.

- Tron, G. C., et al. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Advances, 5(86), 70135-70146.

- Abdel-Wahab, B. F., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6543.

- Young, R. J. (2020). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry, 12(1), 1-6.

- de Oliveira, P. F., et al. (2025).

- Ahmed, F. A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1235-1249.

- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.

- Li, Y., et al. (2024). Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments. Toxicology Mechanisms and Methods, 1-13.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Modular synthetic routes to biologically active indoles from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. japsonline.com [japsonline.com]

- 12. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to 2-(hydroxymethyl)-1H-indole-5-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, its derivatives, and analogs. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies. We will delve into the synthesis, characterization, and potential biological significance of this class of compounds, grounded in established chemical principles and supported by peer-reviewed literature.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] It is a prevalent motif in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2][3] The indole framework is a key component of the essential amino acid tryptophan and serves as a precursor to vital biomolecules like the neurotransmitter serotonin.[1] Its electron-rich nature, particularly at the C3 position, makes it amenable to a variety of chemical modifications, enabling the generation of diverse molecular libraries for drug discovery.[1][4]

Derivatives of the indole scaffold have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory agents like Indomethacin, anti-cancer drugs such as Vinca alkaloids, and antimigraine medications like Sumatriptan.[5] The versatility of the indole ring system allows for fine-tuning of its pharmacological properties through substitution at various positions, making it a highly attractive starting point for the design of novel therapeutic agents.[3][6]

Synthesis of this compound: A Strategic Approach

While specific literature detailing a one-pot synthesis of this compound is not abundant, a robust synthetic strategy can be devised by combining established methodologies for the functionalization of the indole core. The proposed pathway involves a multi-step sequence, beginning with the synthesis of the indole-5-carbonitrile scaffold, followed by the introduction of the hydroxymethyl group at the C2 position.

Construction of the Indole-5-carbonitrile Core

The synthesis of the indole-5-carbonitrile core can be achieved through various established methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective method is the cyanation of a pre-functionalized indole, such as 5-bromoindole.

Protocol: Cyanation of 5-Bromoindole

This protocol describes a transition-metal-catalyzed cyanation reaction, a powerful tool for the introduction of the nitrile functionality onto an aromatic ring.

Materials:

-

5-Bromoindole

-

Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂ with a palladium catalyst)

-

N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

Ammonia solution

-

n-Hexane

-

Round-bottomed flask

-

Reflux condenser

-

Soxhlet extractor (optional, for purification)

Procedure:

-

To a round-bottomed flask, add 5-bromoindole and N-methylpyrrolidone.

-

Add cuprous cyanide to the mixture.

-

Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add aqueous ammonia solution to the reaction mixture and stir. This step is crucial for quenching the reaction and complexing the copper salts, facilitating their removal.

-

Extract the aqueous layer with n-hexane or another suitable organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 5-cyanoindole.

Causality and Self-Validation: The use of a polar aprotic solvent like NMP is critical for dissolving the starting materials and facilitating the nucleophilic substitution reaction. The high temperature provides the necessary activation energy for the reaction to proceed. The ammonia workup is a self-validating step; the formation of a deep blue copper-ammonia complex indicates the successful complexation of copper salts, which is essential for a clean extraction of the organic product.

Introduction of the Hydroxymethyl Group at C2

With the indole-5-carbonitrile scaffold in hand, the next critical step is the introduction of the hydroxymethyl group at the C2 position. Direct C-H functionalization at C2 can be challenging due to the higher reactivity of the C3 position. Therefore, a common strategy involves initial functionalization at C2 with a group that can be readily converted to a hydroxymethyl group. One such approach is the lithiation of the C2 position followed by reaction with an electrophile.

Protocol: C2-Hydroxymethylation of N-Protected Indole-5-carbonitrile

Materials:

-

Indole-5-carbonitrile

-

A suitable protecting group for the indole nitrogen (e.g., Boc anhydride, tosyl chloride)

-

Strong base (e.g., n-butyllithium, t-butyllithium)

-

Dry, anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or anhydrous formaldehyde

-

Aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

N-Protection: Protect the nitrogen of indole-5-carbonitrile to prevent N-lithiation and direct the lithiation to the C2 position. A common protecting group is the Boc group, which can be introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

-

Lithiation: Dissolve the N-protected indole-5-carbonitrile in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or t-butyllithium dropwise to the cooled solution. The reaction mixture will typically change color, indicating the formation of the lithiated species. Stir at -78°C for 1-2 hours.

-

Reaction with Formaldehyde: Add freshly dried paraformaldehyde or a source of anhydrous formaldehyde to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Remove the N-protecting group. For a Boc group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

Purify the final product, this compound, by column chromatography.

Causality and Self-Validation: The N-protection is a critical step to direct the deprotonation to the C2 position, as the N-H proton is the most acidic.[7] The use of a strong organolithium reagent is necessary to deprotonate the relatively non-acidic C2-H. The reaction is performed at low temperatures to prevent side reactions and decomposition of the lithiated intermediate. A successful reaction is validated by the consumption of the starting material (monitored by TLC) and the appearance of a new, more polar spot corresponding to the alcohol product.

Diagram: Synthetic Workflow for this compound

Caption: A plausible synthetic route to this compound.

Characterization of this compound and Analogs

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Expected Spectroscopic Data:

| Technique | Expected Features for this compound |

| ¹H NMR | - A singlet for the methylene protons of the CH₂OH group. - A broad singlet for the N-H proton of the indole ring. - A singlet for the proton at the C3 position. - A set of aromatic protons corresponding to the 4, 6, and 7 positions of the indole ring, with characteristic coupling patterns. - A triplet or broad singlet for the hydroxyl proton, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the methylene carbon of the CH₂OH group. - A signal for the nitrile carbon (-C≡N). - Signals for the carbon atoms of the indole ring, with the C2 carbon shifted downfield due to the attachment of the hydroxymethyl group. |

| IR | - A broad absorption band for the O-H stretch of the alcohol. - A sharp, medium intensity absorption for the C≡N stretch of the nitrile group. - An absorption band for the N-H stretch of the indole ring. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O, MW: 172.18 g/mol ). |

Biological Activities and Therapeutic Potential: An Analog-Based Perspective

While specific biological data for this compound is limited in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its structural analogs. The combination of a hydroxymethyl group at the C2 position and a cyano group at the C5 position suggests several avenues for biological activity.

Targeting the Central Nervous System

The indole scaffold is a well-established pharmacophore for CNS targets, largely due to its structural resemblance to neurotransmitters like serotonin. The cyano group at the 5-position can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets. The hydroxymethyl group at the C2 position can also form hydrogen bonds and increase the polarity of the molecule, potentially influencing its pharmacokinetic properties.

Anticancer and Anti-inflammatory Potential

Numerous indole derivatives have demonstrated potent anticancer and anti-inflammatory activities.[5][8] The introduction of a hydroxymethyl group can sometimes enhance the biological activity of a compound. For instance, some studies have shown that hydroxymethylated compounds can exhibit improved metabolic stability and target interaction. The 5-cyano substitution can also contribute to anticancer activity, as seen in some 5-nitroindole derivatives that act as c-Myc G-quadruplex binders.[9]

Signaling Pathway Hypothesis:

Based on the activities of related indole derivatives, it is plausible that this compound and its analogs could interact with key signaling pathways implicated in cancer and inflammation, such as:

-

Kinase Signaling Pathways: Many indole derivatives are known to be kinase inhibitors. The functional groups on the target molecule could facilitate binding to the ATP-binding pocket of various kinases.

-

Tubulin Polymerization: The indole nucleus is a core structure in several tubulin polymerization inhibitors.[8]

-

Inflammatory Pathways: Indole derivatives have been shown to inhibit enzymes like COX-2, which are crucial in inflammatory processes.[5]

Diagram: Potential Biological Targets and Pathways

Caption: Hypothesized biological targets and pathways for this class of compounds.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The synthetic strategies outlined in this guide provide a clear path to accessing this molecule and its derivatives. The true potential of this compound class lies in its systematic biological evaluation.

Recommendations for Future Research:

-

Synthesis and Library Generation: Synthesize this compound and a library of its analogs with modifications at the N1, C2 (e.g., ether and ester derivatives of the hydroxymethyl group), and C5 positions (e.g., conversion of the nitrile to an amide or tetrazole).

-

In Vitro Screening: Screen the synthesized compounds against a panel of cancer cell lines, inflammatory targets (e.g., COX-2), and CNS receptors (e.g., serotonin receptor subtypes).

-

Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the analogs and their biological activity to guide the design of more potent and selective compounds.

-

Pharmacokinetic Profiling: Evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.

References

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). [Link]

-

Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

-

ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

-

ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. [Link]

- Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

NIH. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

-

RSC Publishing. (n.d.). Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles. [Link]

-

Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). [Link]

-

ResearchGate. (n.d.). C2 allylation strategies of indoles. (a) lithiation of the C2 position.... [Link]

-

ACS Fall 2025. (n.d.). Selective C-2 lithiation of protected gramine: Synthesis and mechanism. [Link]

-

Semantic Scholar. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles. [Link]

-

PMC. (n.d.). Biomedical Importance of Indoles. [Link]

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

-

PMC. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

PubMed. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. [Link]

-

ResearchGate. (2025). A brief review of the biological potential of indole derivatives. [Link]

-

[www.rhodium.ws]. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

-

PMC. (n.d.). Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3-Chloroindolenines. [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the C2-acylation of indoles with aldehydes via dual catalysis. [Link]

-

ACS Publications. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles1. [Link]

-

PubMed. (n.d.). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. [Link]

-

ResearchGate. (n.d.). Approaches to nitrile group introduction with carbon chain elongation.... [Link]

-

ResearchGate. (n.d.). Base effect on reaction between indole 1 and formaldehyde 2a at 100 °C. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(hydroxymethyl)-1H-indole-5-carbonitrile

Introduction: The Significance of 2-(hydroxymethyl)-1H-indole-5-carbonitrile in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The title compound, this compound, is a bifunctional indole derivative of significant interest. The hydroxymethyl group at the 2-position offers a site for further chemical modification and can act as a hydrogen bond donor, while the carbonitrile group at the 5-position is a bioisostere for other functional groups and can participate in various chemical transformations. Understanding the precise structural features of this molecule is paramount for its application in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the numbering convention used throughout this guide.

Caption: Predicted key 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol for IR Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. [1] |

| ~3300 | O-H stretch | Broad, Strong | The broadness is due to hydrogen bonding of the hydroxymethyl group. |

| ~3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching in aromatic rings. [2] |

| ~2225 | C≡N stretch | Strong, Sharp | The nitrile group gives a very characteristic sharp peak in this region. Conjugation with the aromatic ring slightly lowers the frequency. [3] |

| ~1600-1450 | C=C stretch (in-ring) | Medium-Strong | Characteristic of the indole aromatic ring vibrations. [2] |

| ~1100 | C-O stretch | Strong | The C-O stretching of the primary alcohol. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Mode: Both positive and negative ion modes should be explored.

Predicted Mass Spectrometry Data (Positive ESI Mode):

-

Molecular Ion: The expected [M+H]⁺ ion would be at m/z 173.0715 (calculated for C₁₀H₉N₂O⁺).

-

Key Fragments: The fragmentation of indole derivatives is often initiated by cleavages of the side chains. [4] * Loss of H₂O: A fragment at m/z 155.0609, corresponding to the loss of water from the hydroxymethyl group.

-

Loss of CH₂O: A fragment at m/z 143.0609, resulting from the loss of formaldehyde.

-